3-(2-Cyanoethylaminocarbonyl)phenylboronic acid chemical properties
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its utility as a versatile building block in modern chemistry.
Introduction: The Versatility of Phenylboronic Acids
Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis and medicinal chemistry.[1][2][3] Their stability, low toxicity, and versatile reactivity make them crucial building blocks for constructing complex molecules.[2][4] A key feature of boronic acids is their ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][5] Furthermore, the boronic acid moiety can reversibly form esters with diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and bioconjugates.[1][6][7][8] The specific properties and reactivity of a phenylboronic acid are modulated by the substituents on the phenyl ring. This guide focuses on 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid, a derivative with unique functionalities that offer intriguing possibilities in various scientific domains.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is essential for its effective application in research and development.
Molecular Structure and Key Functional Groups
The structure of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid, with the chemical formula C10H11BN2O3, incorporates three key functional groups that dictate its chemical behavior: the phenylboronic acid moiety, an amide linkage, and a cyanoethyl group.[9]
Caption: Chemical structure of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid.
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Boronic Acid Group (-B(OH)2): This is the primary reactive center for cross-coupling reactions and ester formation. As a Lewis acid, it can accept a pair of electrons, which is fundamental to its reactivity.[7]
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Amide Linkage (-CONH-): The amide group introduces conformational rigidity and the potential for hydrogen bonding, which can influence intermolecular interactions and solubility.
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Cyanoethyl Group (-CH2CH2CN): The cyano group is a strong electron-withdrawing group, which can impact the acidity of the boronic acid. It also presents a site for further chemical modification.[5]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 762262-11-3 | [9][10] |
| Molecular Formula | C10H11BN2O3 | [9] |
| Molecular Weight | 218.02 g/mol | [9] |
| Appearance | Off-white solid | [9] |
| Melting Point | 226-236 °C | [9] |
| pKa (Predicted) | 7.82 ± 0.10 | [9] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [9] |
| Storage | 2-8°C | [9] |
The predicted pKa of 7.82 is noteworthy. The pKa of a phenylboronic acid is a critical parameter that influences its interaction with diols and its reactivity in physiological environments. For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[11] The lower predicted pKa of the title compound is likely due to the electron-withdrawing nature of the 3-(2-cyanoethylaminocarbonyl) substituent, which increases the Lewis acidity of the boron atom.
Reactivity and Synthetic Utility
The synthetic utility of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid stems from the distinct reactivity of its functional groups.
Reactions of the Boronic Acid Group
The cornerstone of phenylboronic acid reactivity is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[3][5] 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid can serve as a versatile building block to introduce the substituted phenyl moiety into a wide range of organic molecules.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To a reaction vessel, add 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Note: This is a generalized protocol and optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific substrates.
Phenylboronic acids react reversibly with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively.[8] This reaction is typically pH-dependent and is the basis for the use of boronic acids in glucose sensing and for targeting the diol-rich glycocalyx on cell surfaces for drug delivery.[7][12][13] The electron-withdrawing substituent on 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is expected to lower the pH at which stable boronate esters are formed, making it potentially suitable for applications in physiological environments.
Reactivity of the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can be transformed into other functionalities, thereby expanding the synthetic utility of this molecule.[5]
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Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
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Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
These transformations allow for the introduction of additional diversity and functionality into molecules derived from 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of boronic acids.
-
Storage: It is recommended to store 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid at 2-8°C in a tightly sealed container to protect it from moisture and air.[9]
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Stability: While generally stable, arylboronic acids can undergo slow oxidation in the air.[5] They are also susceptible to protodeboronation under certain conditions. A significant challenge for the use of boronic acids in biological contexts is their oxidative instability, particularly at physiological pH.[14][15] The rate of oxidation can be influenced by the electronic properties of the substituents on the phenyl ring.[14][15]
Potential Applications in Research and Drug Development
The unique combination of functional groups in 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid makes it a promising candidate for several applications.
Medicinal Chemistry and Drug Discovery
As a building block, this compound can be used in the synthesis of novel drug candidates. The boronic acid group itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade). The ability to participate in Suzuki-Miyaura coupling allows for the construction of complex biaryl structures, which are common motifs in bioactive molecules.[5]
Bioconjugation and Drug Delivery
The diol-binding property of the boronic acid moiety is of significant interest for targeted drug delivery.[6][7][12] Phenylboronic acid-functionalized materials have been developed to target sialic acid residues that are overexpressed on the surface of some cancer cells.[7][16] The cyanoethylaminocarbonyl side chain provides a handle for further conjugation to polymers, nanoparticles, or therapeutic agents, potentially leading to the development of sophisticated drug delivery systems.[17]
Development of Chemical Sensors
The reversible interaction of boronic acids with diols, particularly saccharides, has led to their extensive use in the development of glucose sensors.[13] The fluorescence or colorimetric properties of a molecule containing a boronic acid can be modulated by its binding to glucose. The specific electronic properties imparted by the 3-(2-cyanoethylaminocarbonyl) substituent could be harnessed to fine-tune the sensing capabilities of such systems.
Conclusion
3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a multifunctional building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its key attributes include a reactive boronic acid group for cross-coupling and diol binding, and a modifiable cyano group. While further experimental characterization is warranted, the known properties of this molecule, in conjunction with the extensive literature on related phenylboronic acids, provide a strong foundation for its exploration in a wide range of innovative applications.
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